N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Description
N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C18H19N5O3S2 and its molecular weight is 417.5. The purity is usually 95%.
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Biological Activity
N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities. The presence of a morpholine ring and a methylthio group contributes to its unique chemical behavior and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Antibacterial : Studies indicate that derivatives of thiazolo-pyrimidines exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL against pathogens like E. coli and S. aureus .
- Antifungal : The compound is also expected to possess antifungal activity, with MIC values indicating effectiveness against fungi such as T. viride and A. fumigatus.
-
Anticancer Activity
- Research has demonstrated that thiazolo-pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These effects are often mediated by the activation of caspases and modulation of signaling pathways involved in cell survival .
- Cytotoxicity
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal growth.
- Modulation of Signaling Pathways : It likely affects pathways related to apoptosis and cellular stress responses, particularly in cancer cells.
- Interaction with DNA/RNA : Some thiazolo-pyrimidine derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
- Antibacterial Efficacy : A study comparing the antibacterial efficacy of various thiazolo-pyrimidine derivatives found that compounds similar to this compound exhibited MIC values significantly lower than conventional antibiotics like ampicillin .
- Cytotoxicity Assessment : In a cytotoxicity study involving human liver cells, treatment with the compound resulted in elevated liver enzyme levels, suggesting hepatotoxic potential at high doses .
Research Findings Summary Table
Biological Activity | MIC (mg/mL) | MBC (mg/mL) | Notable Effects |
---|---|---|---|
Antibacterial | 0.004 - 0.045 | 0.008 - 1.2 | Effective against E. coli, S. aureus |
Antifungal | 0.004 - 0.06 | Varies | Effective against T. viride |
Cytotoxicity | N/A | N/A | Increased ALT levels in liver cells |
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-27-13-4-2-3-12(9-13)20-14(24)10-23-11-19-16-15(17(23)25)28-18(21-16)22-5-7-26-8-6-22/h2-4,9,11H,5-8,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFVPNPWZVTQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.